molecular formula C66H106CaO10 B1198314 Tocopherol calcium succinate CAS No. 14464-85-8

Tocopherol calcium succinate

Cat. No.: B1198314
CAS No.: 14464-85-8
M. Wt: 1099.6 g/mol
InChI Key: QEKBRBCVWVLFHH-QAKUKHITSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tocopherol calcium succinate is a derivative of tocopherol, which is a form of vitamin E. Tocopherols are a class of organic compounds that are known for their antioxidant properties. This compound is specifically used for its enhanced stability and bioavailability compared to other forms of tocopherol. It is commonly used in dietary supplements and has various applications in the fields of medicine, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tocopherol calcium succinate typically involves the esterification of tocopherol with succinic acid, followed by the formation of the calcium salt. The process can be summarized in the following steps:

    Esterification: Tocopherol is reacted with succinic anhydride in the presence of a catalyst such as pyridine to form tocopherol succinate.

    Salt Formation: The tocopherol succinate is then reacted with a calcium compound, such as calcium hydroxide or calcium carbonate, to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and salt formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Tocopherol calcium succinate undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, where it acts as an antioxidant by scavenging free radicals.

    Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.

    Substitution: The compound can undergo substitution reactions, where the succinate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent degradation of the tocopherol moiety.

    Reduction: Reducing agents such as ascorbic acid and glutathione are commonly used in biological systems.

    Substitution: Substitution reactions can be carried out using various nucleophiles under controlled pH and temperature conditions.

Major Products Formed:

    Oxidation: The major products formed are tocopherol quinones and other oxidized derivatives.

    Reduction: The primary product is the reduced form of tocopherol, which retains its antioxidant properties.

    Substitution: The products depend on the nature of the substituent introduced during the reaction.

Scientific Research Applications

Tocopherol calcium succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study antioxidant mechanisms and to develop new antioxidant formulations.

    Biology: The compound is studied for its role in cellular protection against oxidative stress and its effects on cell signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: It is used as an additive in food and cosmetic products to enhance shelf life and stability by preventing oxidation.

Mechanism of Action

The primary mechanism of action of tocopherol calcium succinate is its antioxidant activity. It acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound also modulates various signaling pathways involved in inflammation and cell survival. The molecular targets include enzymes involved in oxidative stress response and transcription factors that regulate antioxidant gene expression.

Comparison with Similar Compounds

    Alpha-Tocopherol: The most common form of vitamin E, known for its high bioavailability and antioxidant activity.

    Gamma-Tocopherol: Another form of vitamin E with distinct antioxidant properties and a different profile of biological activity.

    Tocotrienols: Related compounds with unsaturated side chains, which have additional health benefits beyond those of tocopherols.

Uniqueness of Tocopherol Calcium Succinate: this compound is unique due to its enhanced stability and bioavailability compared to other forms of tocopherol. The presence of the succinate group and the calcium salt form improves its solubility and absorption in the body, making it a preferred choice for dietary supplements and therapeutic applications.

Properties

IUPAC Name

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBRBCVWVLFHH-QAKUKHITSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H106CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-85-8, 14638-18-7
Record name Tocopherol calcium succinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tocopherol calcium succinate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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